molecular formula C12H16N6O3 B12801674 N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide CAS No. 154094-94-7

N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide

Cat. No.: B12801674
CAS No.: 154094-94-7
M. Wt: 292.29 g/mol
InChI Key: XROWHSGXXSTTBN-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide is a complex organic compound that features an imidazole ring, a nitro group, and a butanamide moiety. Imidazole derivatives are known for their broad range of biological activities and are often used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and other functional materials

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its dual imidazole rings and nitro group make it particularly versatile for various applications .

Properties

CAS No.

154094-94-7

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)-4-(2-nitroimidazol-1-yl)butanamide

InChI

InChI=1S/C12H16N6O3/c19-11(14-4-8-16-7-3-13-10-16)2-1-6-17-9-5-15-12(17)18(20)21/h3,5,7,9-10H,1-2,4,6,8H2,(H,14,19)

InChI Key

XROWHSGXXSTTBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCNC(=O)CCCN2C=CN=C2[N+](=O)[O-]

Origin of Product

United States

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